molecular formula C7HF6I B2367840 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene CAS No. 2237235-23-1

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene

Cat. No.: B2367840
CAS No.: 2237235-23-1
M. Wt: 325.98
InChI Key: SFHVOPNLASDIPF-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of three fluorine atoms, one iodine atom, and one trifluoromethyl group attached to a benzene ring. This compound is known for its high chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Chemical Reactions Analysis

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form halogen bonds with target proteins, influencing their structure and function. Additionally, the trifluoromethyl group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by multiple fluorine and iodine substituents, enhances its chemical stability and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₇HF₆I
  • Molecular Weight : 325.978 g/mol
  • CAS Number : 2237235-23-1

The biological activity of this compound can be attributed to several factors:

  • Lipophilicity : The presence of fluorine atoms increases the compound's lipophilicity, facilitating its penetration through biological membranes.
  • Halogen Bonding : The iodine atom can form halogen bonds with target proteins, potentially altering their conformation and activity.
  • Electronic Modulation : The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.

Biological Applications

  • Drug Development : The compound serves as an intermediate in synthesizing various pharmaceuticals targeting specific enzymes or receptors. Its application is particularly noted in cancer treatment and infectious diseases .
  • Imaging Studies : It is utilized in developing radiolabeled tracers for imaging studies, enhancing the visualization of biological processes in vivo.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

Anticancer Activity

A study investigated the antiproliferative effects of fluorinated compounds similar to this compound on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell viability in breast and ovarian cancer cells, suggesting a promising avenue for further research into fluorinated compounds as anticancer agents .

Inhibition Studies

Research into enzyme inhibitors has shown that fluorinated aromatic compounds can effectively inhibit enzyme activity. For instance, a related study demonstrated that modifications to the trifluoromethyl group could enhance selectivity and potency against specific targets such as MAGL (monoacylglycerol lipase), a key player in the endocannabinoid system .

Data Table: Biological Activity Overview

Study FocusTarget Enzyme/Cell LineIC50 Value (µM)References
Antiproliferative ActivityMDA-MB-231 (Breast Cancer)19.9 - 75.3
Antiproliferative ActivityOVCAR-3 (Ovarian Cancer)31.5 - 43.9
Enzyme InhibitionMAGLLow Nanomolar

Future Directions

The future research trajectory for this compound appears promising due to its potential applications in drug development and agrochemicals. Continued exploration into its structure-activity relationships (SAR) may yield novel therapeutic agents with enhanced efficacy against various diseases .

Properties

IUPAC Name

1,2,3-trifluoro-4-iodo-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHVOPNLASDIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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